2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-
CAS No.: 82002-20-8
Cat. No.: VC8297072
Molecular Formula: C38H54O3
Molecular Weight: 558.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82002-20-8 |
|---|---|
| Molecular Formula | C38H54O3 |
| Molecular Weight | 558.8 g/mol |
| IUPAC Name | 1-hexadecoxy-3-trityloxypropan-2-ol |
| Standard InChI | InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3 |
| Standard InChI Key | DYABJLMZPKIOLY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- features a central propanol backbone () modified at the 1- and 3-positions. The 1-position is substituted with a hexadecyloxy group (), imparting significant hydrophobicity, while the 3-position bears a triphenylmethoxy moiety (), contributing aromaticity and steric bulk . The stereochemistry of the hydroxyl group at the 2-position remains unspecified in available literature, though enantiomeric purity could influence intermolecular interactions.
The molecular structure can be represented as:
This arrangement creates a sterically hindered environment around the hydroxyl group, potentially affecting its hydrogen-bonding capacity .
Spectroscopic Characterization
While direct spectral data for this compound is scarce, analogues such as 1-(triphenylmethoxy)-2-propanol (CAS 7376-05-8) exhibit characteristic signals:
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7.2–7.4 ppm (aromatic protons from triphenylmethyl)
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3.6–4.1 ppm (methylene protons adjacent to ether oxygens)
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1.2 ppm (hexadecyl chain methylene/methyl protons)
Infrared spectroscopy would likely show O-H stretching near 3400 cm and C-O-C vibrations at 1100–1250 cm.
Synthesis and Manufacturing Processes
Stepwise Synthesis
The synthesis typically proceeds through three stages:
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Protection of Propanediol: A glycerol or propanediol derivative is selectively protected at the 3-position using triphenylmethyl chloride in the presence of a base like pyridine .
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Etherification at 1-Position: The free hydroxyl at the 1-position undergoes nucleophilic substitution with hexadecyl bromide under alkaline conditions .
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Deprotection and Purification: Final deprotection (if required) yields the target compound, purified via column chromatography or recrystallization .
Yield Optimization
Reported yields vary significantly:
The variability stems from competing side reactions during etherification, particularly the formation of dialkylated byproducts . Microwave-assisted synthesis and phase-transfer catalysis could potentially improve efficiency.
Physicochemical Properties
Thermal and Solubility Profiles
Key properties inferred from structural analogues :
| Property | Value/Range |
|---|---|
| Melting Point | 54–104°C (polymorph-dependent) |
| Boiling Point | ~654°C (estimated) |
| Density | 1.003–1.12 g/cm³ |
| Solubility | DMSO, DMF, sparingly in MeOH |
The wide melting point range suggests polymorphism, while limited aqueous solubility ( mg/mL) reflects its hydrophobic character.
Reactivity Trends
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Hydroxyl Group: Participates in esterification and etherification, though steric hindrance from the triphenylmethyl group reduces reaction rates .
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Ether Linkages: Resistant to hydrolysis under neutral conditions but cleavable via strong acids (e.g., HBr in acetic acid) .
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Aromatic Systems: The triphenylmethyl group undergoes electrophilic substitution (e.g., nitration) at the para positions .
Comparative Analysis with Structural Analogues
The hexadecyl chain in 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- confers superior lipid solubility compared to analogues, expanding its utility in biphasic systems .
Future Research Directions
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Synthetic Optimization: Developing catalytic systems to improve hexadecyl etherification yields beyond 50% .
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Crystallography: Single-crystal X-ray studies to elucidate conformational preferences.
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Biological Interactions: Screening for antimicrobial or membrane-modulating activities.
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Green Chemistry: Solvent-free synthesis using ball milling or ultrasound.
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